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This guide provides a comprehensive comparison of AC1903 with other prominent transient

receptor potential canonical 5 (TRPC5) inhibitors. It is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential of targeting TRPC5 in

various diseases, including chronic kidney disease and neurological disorders. This document

summarizes key performance data, details experimental methodologies, and visualizes the

underlying biological pathways.

Introduction to TRPC5 Inhibition
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated

in a variety of physiological and pathological processes. Its role in mediating calcium influx in

response to various stimuli has made it a compelling target for therapeutic intervention.[1]

Notably, TRPC5 is involved in the pathogenesis of focal segmental glomerulosclerosis (FSGS)

and other proteinuric kidney diseases, where its inhibition has been shown to protect

podocytes, the specialized cells of the kidney's filtration barrier.[2][3][4] Furthermore, TRPC5 is

expressed in the central nervous system and is being investigated as a target for anxiety and

pain.[5][6]

AC1903 is a small molecule inhibitor of TRPC5 that has demonstrated efficacy in preclinical

models of kidney disease.[2][3][7] This guide provides an objective comparison of AC1903 with

other frequently studied TRPC5 inhibitors, including ML204, Pico145, GFB-8438, Clemizole,

and HC-070.
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Comparative Efficacy and Selectivity of TRPC5
Inhibitors
The inhibitory activity of AC1903 and its counterparts has been characterized using various in

vitro assays, primarily patch-clamp electrophysiology. The half-maximal inhibitory concentration

(IC50) is a key metric for comparing the potency of these compounds.

Inhibitor
TRPC5 IC50
(µM)

TRPC4 IC50
(µM)

TRPC6 IC50
(µM)

Other
Targets

Reference(s
)

AC1903 14.7

>100 (initially

reported)

~low µM

(later studies)

>100 (initially

reported) 15

TRPC3 (~5.2

µM), TRPV4

(~19 µM)

[8],[9],[10]

ML204 13.6 - - - [8]

Pico145 (HC-

608)
~nM potency ~nM potency -

Selective for

TRPC1/4/5
[9],[10]

GFB-8438 0.18 - 0.28 0.29 >30
Selective for

TRPC4/5
[4],[11]

Clemizole - - -

Benzimidazol

e-derived H1

antagonist

[5],[11]

HC-070 ~nM potency ~nM potency -

Highly

selective for

TRPC4/5

[5],[6]

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Initial reports described AC1903 as a specific and selective inhibitor of TRPC5, with no effects

on TRPC4 or TRPC6 currents.[12] However, subsequent studies have indicated that AC1903
may be less selective than first thought, demonstrating inhibitory activity against other TRPC

channels, such as TRPC3 and TRPC4 at similar concentrations, and even the TRPV4 channel.

[9][10][13] In contrast, inhibitors like Pico145 and HC-070 exhibit high potency in the nanomolar
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range and greater selectivity for TRPC4 and TRPC5.[5][6][9] ML204 has been shown to be

nearly equipotent to AC1903 in inhibiting TRPC5.[8] GFB-8438 is another potent and selective

inhibitor of TRPC4 and TRPC5.[4][11]

TRPC5 Signaling Pathway in Podocytes
In podocytes, TRPC5 is a key player in a signaling pathway that can lead to cellular injury and

proteinuria when dysregulated. The activation of this pathway is often initiated by stimuli such

as Angiotensin II (Ang II).
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TRPC5 signaling cascade in kidney podocytes.
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As depicted, Angiotensin II binding to its receptor (AT1R) activates Phospholipase C (PLC),

leading to the activation of TRPC5 channels. This results in an influx of calcium (Ca²⁺), which in

turn activates the small GTPase Rac1 and the phosphatase calcineurin.[2][14] Activated Rac1

can create a positive feedback loop by promoting the insertion of more TRPC5 channels into

the plasma membrane.[3][7][15] The downstream effects include cytoskeletal remodeling,

leading to podocyte injury and the development of proteinuria.[7]

Experimental Protocols
The characterization and comparison of TRPC5 inhibitors rely on standardized experimental

protocols. Below are outlines of key methodologies.

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel activity.
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1. Cell Culture
HEK293 cells stably expressing the TRPC channel of interest.

2. Micropipette Preparation
Pulled from borosilicate glass, filled with intracellular solution.

3. Gigaseal Formation
Micropipette forms a high-resistance seal with the cell membrane.

4. Whole-Cell Configuration
Rupture of the membrane patch to gain electrical access to the cell interior.

5. Current Recording
Record baseline channel activity.

6. Agonist Application
Apply a TRPC5 agonist (e.g., Riluzole, Englerin A) to activate the channel.

7. Inhibitor Application
Apply varying concentrations of the test inhibitor (e.g., AC1903).

8. Data Analysis
Measure the reduction in current to determine IC50 values.

Click to download full resolution via product page

Workflow for whole-cell patch-clamp experiments.
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Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used for

heterologous expression of TRPC channels. Cells are cultured on coverslips for easy

access.

Pipette and Solutions: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an

intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP).

The extracellular solution typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.

Recording: Whole-cell currents are recorded using an amplifier. Cells are voltage-clamped at

a holding potential (e.g., -60 mV), and current responses to voltage ramps or steps are

measured.

Drug Application: A TRPC5 agonist, such as Riluzole, is applied to activate the channel and

establish a baseline current.[16] Subsequently, the inhibitor of interest is perfused at

increasing concentrations to determine the dose-dependent inhibition.

In Vivo Model: DOCA-Salt Hypertensive Rat
This model is used to evaluate the efficacy of TRPC5 inhibitors in a setting of hypertensive

kidney disease.

Methodology:

Animal Preparation: Unilateral nephrectomy is performed on rats.

Induction of Hypertension: A silicone pellet containing deoxycorticosterone acetate (DOCA)

is implanted subcutaneously, and the rats are provided with saline (e.g., 0.9% NaCl) as

drinking water.[17][18][19] This induces hypertension and subsequent kidney damage.

Treatment: The rats are treated with the TRPC5 inhibitor (e.g., AC1903 administered via

intraperitoneal injection) or a vehicle control.[12]

Outcome Measures: Key parameters such as blood pressure, urinary protein and albumin

excretion, and kidney histology are assessed to determine the therapeutic effect of the

inhibitor.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3874704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6540804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7842531/
https://www.omicsonline.org/open-access/rat-model-of-docasaltinduced-hypertension-123167.html?view=mobile
https://www.benchchem.com/product/b1664771?utm_src=pdf-body
https://www.medchemexpress.com/ac1903.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AC1903 has been a valuable tool in establishing TRPC5 as a therapeutic target for kidney

disease. While initial studies suggested high selectivity, more recent evidence indicates a

broader inhibitory profile. For researchers requiring high selectivity, newer compounds like

GFB-8438 and HC-070 may be more suitable. The choice of inhibitor will ultimately depend on

the specific research question, the required potency and selectivity, and the experimental

model being used. This guide provides a foundation for making informed decisions in the

selection and application of TRPC5 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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